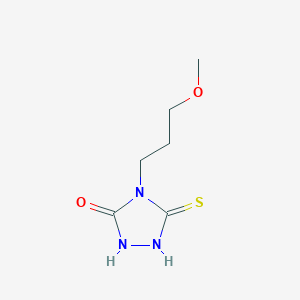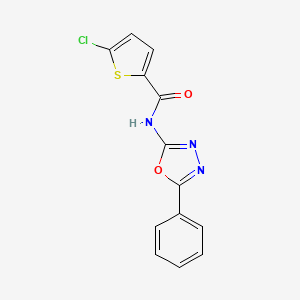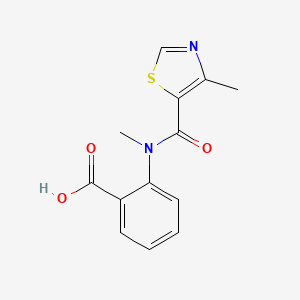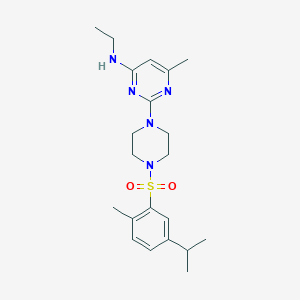
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, also known as MPTIO, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a potent nitric oxide (NO) scavenger and has been widely used in scientific research to investigate the role of NO in various physiological processes.
Mecanismo De Acción
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol acts as a potent NO scavenger by reacting with NO to form a stable nitrosothiol compound. This reaction effectively removes NO from the system, preventing it from interacting with other molecules and initiating downstream signaling pathways. This compound has been shown to be highly selective for NO and does not react with other reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and decrease inflammation. This compound has also been shown to have anti-cancer properties, inhibiting tumor growth and inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is its high selectivity for NO, making it an effective tool for investigating the role of NO in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in scientific research. One area of interest is the role of NO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential therapeutic benefits in the treatment of sepsis and other inflammatory conditions. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
The synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol involves the reaction of 3-methoxypropylamine with 4-amino-5-mercapto-1,2,4-triazole in the presence of methanol and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has been used extensively in scientific research to investigate the role of NO in various physiological processes. It has been shown to be a potent NO scavenger and can effectively inhibit NO-mediated processes in vitro and in vivo. This compound has been used in studies investigating the role of NO in cardiovascular disease, inflammation, and cancer.
Propiedades
IUPAC Name |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-11-4-2-3-9-5(10)7-8-6(9)12/h2-4H2,1H3,(H,7,10)(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPANLOTXANNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)NNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000428 |
Source


|
| Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
793678-87-2 |
Source


|
| Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)

![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810504.png)


![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2810509.png)
